molecular formula C20H17FN2O4 B2634985 ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-30-3

ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2634985
CAS No.: 886952-30-3
M. Wt: 368.364
InChI Key: ZPAXQYVILWBMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring:

  • Ethyl carboxylate at position 2.
  • 4-Fluorobenzyloxy substituent at position 4.
  • Phenyl group at position 1.
  • Oxo group at position 5.

Pyridazine scaffolds are pharmacologically significant due to their role in modulating enzyme activity and receptor binding, particularly in neurological and metabolic disorders. The 4-fluorophenylmethoxy group enhances lipophilicity and may influence metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAXQYVILWBMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new compounds with desired properties.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-fluorophenylmethoxy group distinguishes this compound from analogs with other substituents:

Compound Name Position 4 Substituent Key Properties Source
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate Methyl, cyano Higher steric hindrance; cyano group enhances electrophilicity.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Butylsulfanyl Sulfur atom improves solubility but reduces metabolic stability.
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate Trifluoromethyl Increased electronegativity and resistance to oxidation.
Ethyl 1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate Methyl, methoxy Methoxy group enhances π-π stacking but reduces lipophilicity.

Analysis :

  • Unlike sulfur-containing analogs (e.g., butylsulfanyl), the ether linkage in the target compound reduces susceptibility to metabolic oxidation .

Substituent Variations at Position 1

Variations at position 1 influence aromatic interactions and steric bulk:

Compound Name Position 1 Substituent Key Properties Source
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 3-Chlorophenyl Chlorine enhances halogen bonding but increases molecular weight.
Ethyl 1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Nitrophenyl Nitro group improves electron-withdrawing effects but reduces stability.
Ethyl 1-(4-iodophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Iodophenyl Iodine increases polarizability but complicates synthesis.

Analysis :

  • The phenyl group at position 1 in the target compound provides moderate steric bulk without introducing destabilizing electron-withdrawing groups (e.g., nitro) or heavy atoms (e.g., iodine).

Physicochemical and Spectroscopic Comparisons

Table 1: Physical Properties
Compound Name Melting Point (°C) Yield (%) MS (m/z) [M+H]+
Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Not reported Not reported Not reported
Ethyl 1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 220–223 95 316.3
Ethyl 1-(4-iodophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 181–183 50 434.2

Analysis :

  • High-yield analogs (e.g., 95% for 4-hydroxyphenyl derivative) suggest efficient synthetic routes for polar substituents .
  • The absence of data for the target compound highlights a research gap in published characterization.

Biological Activity

Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899943-46-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O4C_{19}H_{18}FN_{3}O_{4} with a molecular weight of approximately 357.36 g/mol. The compound features a dihydropyridazine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.22 to 0.25 μg/mL, indicating strong antibacterial properties against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.220.25

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated using hemolytic assays, revealing low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to Triton X-100, a known cytotoxic agent . Additionally, the compound exhibited noncytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of DNA Gyrase : The compound demonstrated inhibition of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also showed inhibition against DHFR with IC50 values between 0.52 and 2.67 μM .

These mechanisms contribute to its antimicrobial efficacy and suggest potential pathways for therapeutic applications.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the efficacy of various derivatives based on the dihydropyridazine structure, including this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Synergistic Effects with Other Antibiotics

Further investigations revealed that when used in combination with Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects that lowered the MICs of these antibiotics . This finding underscores the potential for developing combination therapies that enhance antibacterial efficacy while minimizing resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.